molecular formula C9H6ClNO3S B1424210 2-Hydroxyquinoline-6-sulfonyl chloride CAS No. 569340-07-4

2-Hydroxyquinoline-6-sulfonyl chloride

Cat. No. B1424210
M. Wt: 243.67 g/mol
InChI Key: YEYHIOACCQXLCJ-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-6-sulfonyl chloride, also known as 2-Oxo-1,2-dihydro-6-quinolinesulfonyl chloride, is a compound with the molecular formula C9H6ClNO3S . It is a reagent used in the organic synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of 2-Hydroxyquinoline-6-sulfonyl chloride can be achieved from Chlorosulfonic acid and 2-Quinolinol .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoline-6-sulfonyl chloride consists of a quinoline ring with a sulfonyl chloride group attached at the 6th position . The molecular weight of the compound is approximately 243.67 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyquinoline-6-sulfonyl chloride include a molecular weight of 243.67 g/mol, a monoisotopic mass of 242.9756919 g/mol, and a topological polar surface area of 71.6 Ų . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Chemoselective Reactions

  • 2-Hydroxyquinoline derivatives, including 2-hydroxyquinoline-6-sulfonyl chloride, have been investigated for their chemoselective reactions with various sulfonyl chlorides. These reactions predominantly result in the formation of arylsulfonate ester derivatives, highlighting the potential of 2-hydroxyquinoline-6-sulfonyl chloride in synthesizing specific chemical structures (Silva, Sousa, & Joussef, 2009).

Synthesis of Functional Materials

  • A novel method involving 2-hydroxyquinoline-6-sulfonyl chloride has been developed for attaching 8-hydroxyquinoline to mesoporous silica. This process results in the creation of materials with interesting properties like photoluminescence, demonstrating the compound's utility in material science and engineering (Badiei, Goldooz, & Mohammadi Ziarani, 2011).

DNA Interaction and Complex Formation

  • Copper(II) complexes with sulfonamide ligands, synthesized using reactions involving 8-aminoquinoline and sulfonyl chlorides like 2-hydroxyquinoline-6-sulfonyl chloride, show significant interactions with DNA. This application is notable in the field of biochemistry, particularly for studies involving DNA damage and repair mechanisms (Macías et al., 2007).

Antimicrobial and Antiviral Activities

  • Derivatives synthesized through the incorporation of 2-hydroxyquinoline-6-sulfonyl chloride have demonstrated in vitro antimicrobial and antiviral activities. This suggests the compound's potential in developing new antimicrobial and antiviral agents (Kassem et al., 2012).

Development of Prodrugs

  • 2-Hydroxyquinoline-6-sulfonyl chloride has been used in the synthesis of 8-hydroxyquinoline-based enzyme inhibitors. These compounds can be converted into prodrugs, which are activated under specific conditions, such as photochemical cleavage. This has implications in medicinal chemistry, particularly in the design of targeted drug delivery systems (Ariyasu et al., 2014).

properties

IUPAC Name

2-oxo-1H-quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHIOACCQXLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696851
Record name 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-6-sulfonyl chloride

CAS RN

569340-07-4
Record name 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice bath cooled stirred slurry of 2-hydroxyquinoline (30.5 g, 0.210 mol) in dichloromethane (300 cm3) was added chlorosulphonic acid (70 cm3, 1.05 mol) in 4 equal sized batches. This was left to stir at room temperature for 2 days then slowly poured onto crushed ice. Large amount of a white solid formed in the lower chlorinated layer. This was filtered off and dried in vacua to yield 2-Oxo-1,2-dihydro-quinoline-6-sulfonyl chloride as a dry white solid (36.3 g); δH (300 MHz; D6 DMSO) 6.51–6.59 (1H, m, 1×Ar—H), 7.29–7.34 (1H, m, Ar—H), 7.71–7.79 (1H, m, Ar—H), 7.90–7.96 (1H, m, Ar—H) and 8.00–8.06 (1H, m, Ar—H); LCMS retention time ˜3.43 min, m/z (FIANEG) 241.9 [Cl35(M)−, 100%] and 244.0 [Cl37(M)−, 33%]. NMR and LCMS showed that this material contained some starting material as a minor impurity but no further purification was performed.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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